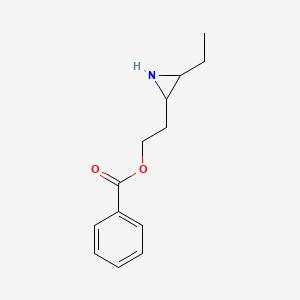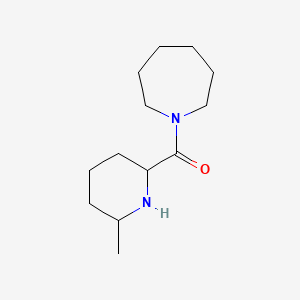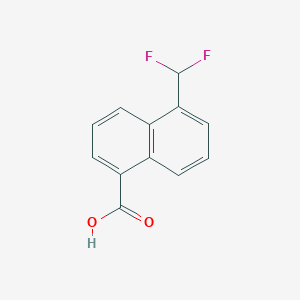
2-Chloro-1-(naphthalen-2-yl)propan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-1-(naphthalen-2-yl)propan-1-one is an organic compound with the molecular formula C13H11ClO It is a chlorinated derivative of 1-(naphthalen-2-yl)propan-1-one, featuring a naphthalene ring attached to a chlorinated propanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-1-(naphthalen-2-yl)propan-1-one typically involves the chlorination of 1-(naphthalen-2-yl)propan-1-one. This can be achieved through the reaction of 1-(naphthalen-2-yl)propan-1-one with thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) under controlled conditions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes using similar reagents but optimized for higher yields and purity. The reaction conditions, such as temperature and solvent choice, are carefully controlled to ensure efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Chloro-1-(naphthalen-2-yl)propan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in an appropriate solvent.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic or basic conditions.
Major Products:
- Substituted derivatives (e.g., amines, thiols)
- Reduced alcohols
- Oxidized carboxylic acids
Wissenschaftliche Forschungsanwendungen
2-Chloro-1-(naphthalen-2-yl)propan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-Chloro-1-(naphthalen-2-yl)propan-1-one depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are subject to ongoing research and may vary depending on the specific context of use .
Vergleich Mit ähnlichen Verbindungen
- 1-(naphthalen-2-yl)propan-1-one
- 2-Chloro-1-(naphthalen-1-yl)propan-1-one
- 1-(naphthalen-2-yl)ethan-1-one
Comparison: 2-Chloro-1-(naphthalen-2-yl)propan-1-one is unique due to the presence of the chlorine atom, which imparts distinct chemical reactivity and potential biological activity compared to its non-chlorinated counterparts. The position of the chlorine atom also influences the compound’s properties and reactivity, making it a valuable compound for various research applications .
Eigenschaften
CAS-Nummer |
65523-99-1 |
|---|---|
Molekularformel |
C13H11ClO |
Molekulargewicht |
218.68 g/mol |
IUPAC-Name |
2-chloro-1-naphthalen-2-ylpropan-1-one |
InChI |
InChI=1S/C13H11ClO/c1-9(14)13(15)12-7-6-10-4-2-3-5-11(10)8-12/h2-9H,1H3 |
InChI-Schlüssel |
AJLOJLVEADHPJX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(=O)C1=CC2=CC=CC=C2C=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[(6-fluoro-1-methyl-2,3-dihydro-1H-inden-4-yl)oxy]azetidine](/img/structure/B11883730.png)
![8-(2-Methoxyacetyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B11883731.png)





![10-Fluoro-2,3,6,7-tetrahydro-1H-pyrazino[2,1-A]isoquinolin-4(11BH)-one](/img/structure/B11883775.png)
